molecular formula C13H16ClN3O B2770126 4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride CAS No. 915763-98-3

4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride

Cat. No.: B2770126
CAS No.: 915763-98-3
M. Wt: 265.74
InChI Key: GHMBKHREBPBBKR-UHFFFAOYSA-N
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Description

4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride (CAS: 915763-98-3) is a hydrochloride salt with the molecular formula C₁₃H₁₆ClN₃O and a molecular weight of 265.74 g/mol . It features a benzonitrile core linked via a carbonyl group to a 4-aminopiperidine moiety. The compound is characterized by high purity (≥95%) and is intended for laboratory use, with storage recommendations under inert atmospheres at 2–8°C .

Properties

IUPAC Name

4-(4-aminopiperidine-1-carbonyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c14-9-10-1-3-11(4-2-10)13(17)16-7-5-12(15)6-8-16;/h1-4,12H,5-8,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMBKHREBPBBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride typically involves the reaction of 4-aminopiperidine with benzonitrile under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis Methodology

A common synthetic pathway includes:

  • Starting Materials : The synthesis begins with the appropriate piperidine derivatives and benzonitrile substrates.
  • Reagents : Utilizing reagents such as triethylamine and bromine under controlled pH conditions to facilitate the formation of the desired compound.
  • Purification : Crystallization techniques are employed to purify the final product, ensuring high yields and stability.

The biological activity of 4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride is primarily attributed to its interaction with various biological targets, making it a candidate for several therapeutic applications:

Antimalarial Research

Recent studies indicate that this compound shows promise in developing new antimalarial agents. Its structural characteristics allow for modifications that can enhance efficacy against malaria pathogens .

Structure-Activity Relationship Studies

The structure-activity relationship studies reveal that alterations to the piperidine and benzonitrile moieties can significantly impact binding affinity and biological activity. For instance, variations in substituents on the piperidine ring have been explored to optimize interactions with specific receptors involved in disease pathways .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Anticancer Properties : Preliminary investigations have demonstrated that this compound may inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuropharmacological Effects : The presence of the piperidine moiety enhances binding affinity to neuroreceptors, indicating possible antidepressant effects by modulating neurotransmitter systems.
  • Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, further expanding its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound is compared below with piperidine- and benzonitrile-containing derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Comparative Analysis of 4-(4-Aminopiperidine-1-carbonyl)benzonitrile Hydrochloride and Analogues
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Structural Features Applications/Notes
4-(4-Aminopiperidine-1-carbonyl)benzonitrile HCl (915763-98-3) C₁₃H₁₆ClN₃O 265.74 Benzonitrile + 4-aminopiperidine linked via carbonyl Lab use; potential intermediate for drug discovery
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile HCl (1353953-90-8) C₁₄H₂₀ClN₃ 265.79 Benzonitrile + aminomethyl-piperidine linked via methylene Building block for heterocyclic synthesis; no explicit therapeutic data
4-((4-Aminopiperidin-1-yl)methyl)benzonitrile HCl (1353977-72-6) C₁₃H₁₈ClN₃ 251.76 Benzonitrile + 4-aminopiperidine linked via methylene Lab reagent; no reported biological activity
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile HCl (1296224-75-3) C₁₃H₁₈ClN₃ 251.76 Ortho -substituted benzonitrile + aminomethyl-piperidine via methylene Positional isomer; differences in solubility/reactivity likely
Rilpivirine Hydrochloride (500287-72-9) C₂₂H₁₈N₆·HCl 402.88–414.9 Extended structure with pyrimidinyl amino and cyanoethenyl groups FDA-approved NNRTI for HIV-1 treatment
Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate HCl (784177-43-1) C₁₄H₁₉ClN₂O₃ 294.77 Methyl ester replaces nitrile group; same piperidine-carbonyl backbone Ester derivative; potential prodrug or intermediate
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile HCl (1044769-67-6) C₁₂H₁₆ClN₃ 237.73 Pyrrolidine ring instead of piperidine; aminomethyl substituent Smaller ring size alters conformational flexibility

Structural and Functional Insights

Backbone Variations :

  • The carbonyl linker in the target compound distinguishes it from methylene-linked analogues (e.g., 1353977-72-6), which may exhibit reduced hydrogen-bonding capacity .
  • Ring Substitutions : Replacement of piperidine with pyrrolidine (e.g., 1044769-67-6) reduces steric bulk and alters pharmacokinetic properties due to the five-membered ring .

Functional Group Modifications: Rilpivirine hydrochloride incorporates a pyrimidinyl amino and cyanoethenyl group, enabling RT enzyme inhibition via π-π stacking and hydrophobic interactions, unlike the simpler benzonitrile derivatives . The methyl ester derivative (784177-43-1) highlights the role of hydrolytic stability, as ester groups may serve as prodrug candidates .

Physicochemical and Application Differences

  • Molecular Weight : The target compound (265.74 g/mol) is intermediate in size compared to smaller pyrrolidine derivatives (237.73 g/mol) and larger therapeutics like rilpivirine (402.88 g/mol) .
  • Therapeutic Relevance : Only rilpivirine has direct clinical application, underscoring the importance of extended aromatic systems and heterocycles in drug design .

Biological Activity

4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H15ClN2O
  • Molecular Weight : 250.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to act through:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that it may inhibit specific enzymes, similar to other piperidine derivatives, which could impact neurotransmitter levels and various signaling pathways .
  • Receptor Binding : The compound may bind to neurotransmitter receptors, potentially influencing mood and cognitive functions .

Anticancer Properties

Research has suggested that compounds structurally related to this compound exhibit anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The inhibition of acetylcholinesterase by similar piperidine derivatives indicates a possible mechanism for enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These results suggest that the compound has a selective inhibitory effect on tumor cell proliferation.

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound. In a recent study, administration of the compound in mice demonstrated a reduction in tumor size compared to controls, indicating its potential efficacy as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride, and what key reaction conditions are involved?

Answer: The synthesis typically involves coupling 4-aminopiperidine with a benzonitrile derivative via a carbonyl linkage, followed by hydrochloride salt formation. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF under nitrogen .
  • Acidification : Hydrochloric acid is added to precipitate the hydrochloride salt.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane) to achieve ≥95% purity .
    Critical parameters include temperature control (0–5°C during coupling to minimize side reactions) and inert atmosphere use to prevent hydrolysis of intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (0.1% TFA) gradient .
  • NMR : 1H^1H and 13C^{13}C NMR to confirm the piperidine ring (δ 2.5–3.5 ppm for CH2_2 groups), benzonitrile (δ 7.6–8.0 ppm for aromatic protons), and carbonyl resonance (δ 165–170 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]+^+ at m/z 265.74 .
  • Elemental analysis : Verify Cl^- content (~13.4% for hydrochloride form) .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s stability under different storage conditions be resolved?

Answer: Discrepancies in stability reports may arise from variations in:

  • Moisture sensitivity : The hydrochloride salt is hygroscopic; store desiccated at -20°C in amber vials. Use Karl Fischer titration to monitor water content .
  • Thermal degradation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., free amine or hydrolyzed benzonitrile) indicate hydrolysis pathways .
  • Light exposure : UV/Vis spectroscopy can detect photooxidation products. Store in light-resistant containers .

Q. What strategies are effective in optimizing the yield of this compound when scaling up synthesis?

Answer:

  • Solvent optimization : Replace DMF with THF to reduce viscosity and improve mixing efficiency while maintaining coupling agent activity .
  • Catalyst screening : Test alternatives to EDC (e.g., HATU) for higher coupling efficiency at lower temperatures .
  • In-line monitoring : Use FTIR or ReactIR to track reaction progress and terminate at peak conversion .
  • Salt formation control : Adjust HCl addition rate to avoid localized over-acidification, which can reduce crystal quality. Use pH-stat titration for precise endpoint determination .

Q. How does the compound’s piperidine ring substitution pattern influence its reactivity in medicinal chemistry applications?

Answer: The 4-aminopiperidine moiety acts as a conformational constraint, enhancing binding to biological targets (e.g., kinases or GPCRs). Key factors:

  • Basicity : The amine (pKa ~8.5) facilitates protonation at physiological pH, improving solubility and target interaction .
  • Stereoelectronic effects : The equatorial orientation of the amino group maximizes hydrogen-bonding potential with active-site residues .
  • Derivatization : The benzonitrile group allows further functionalization (e.g., click chemistry) for SAR studies .

Q. What methodologies are recommended to address discrepancies in reported biological activity data across studies?

Answer:

  • Assay standardization : Use reference compounds (e.g., kinase inhibitors) to calibrate enzymatic assays and normalize IC50_{50} values .
  • Solubility controls : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts in cell-based assays .
  • Metabolite screening : LC-MS/MS to identify active metabolites that may contribute to observed bioactivity .
  • Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Methodological Challenges & Solutions

Q. How can researchers mitigate challenges in achieving high enantiomeric purity during synthesis?

Answer:

  • Chiral resolution : Use diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in ethanol .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperidine ring formation .
  • Analytical QC : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to confirm ≥99% ee .

Q. What experimental designs are critical for evaluating the compound’s pharmacokinetic (PK) properties in preclinical studies?

Answer:

  • Plasma stability : Incubate with mouse/human plasma (37°C, 1–24 hours) and quantify parent compound via LC-MS .
  • Caco-2 permeability : Assess apical-to-basolateral transport (Papp_{app} >1 × 106^{-6} cm/s indicates good absorption) .
  • Microsomal clearance : Use liver microsomes + NADPH to calculate intrinsic clearance (Clint_{int}) and predict hepatic extraction .
  • Tissue distribution : Radiolabeled compound (e.g., 14C^{14}C) with autoradiography in rodent models .

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